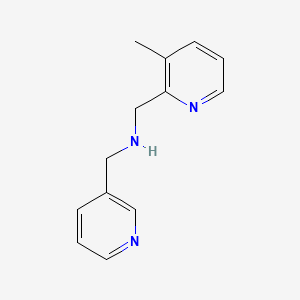
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine, otherwise known as MPMPA, is an organic compound derived from pyridine and amine groups. It is a colorless liquid that has a wide range of applications in the scientific research field, including in the synthesis of heterocyclic compounds, as a reagent in organic synthesis, and in the production of pharmaceuticals. MPMPA is also used in the manufacture of pesticides, herbicides, and other agricultural chemicals.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of novel ligands and their metal complexes, such as rhenium tricarbonyl core complexes of thymidine and uridine derivatives, demonstrates the versatility of pyridinylmethyl-amine derivatives in forming bifunctional chelators. These complexes have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, revealing intricate molecular structures and coordination patterns (Wei et al., 2005).
Antioxidant and Enzymatic Inhibition Properties
- Pyridinyl amines derivatives have shown promising antioxidant activity and moderate acetylcholinesterase inhibitory properties, suggesting potential applications in the design of molecules with dual activity for therapeutic purposes (Vargas Méndez & Kouznetsov, 2015).
Catalysis and Chemical Reactions
- Complexes designed from bi- and tridentate ligands with a pyridinylmethyl-amine moiety have been used as catalysts in various chemical reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the functional utility of these compounds in synthetic chemistry (Singh et al., 2017).
Coordination Polymers and Network Structures
- The synthesis of one-dimensional silver(I) coordination polymers using dicompartmental N,N-donor ligands, including pyridinylmethyl-amine derivatives, highlights the structural diversity and potential applications in material science (Chakraborty et al., 2013).
Bio-Inorganic Chemistry
- Cobalt(III) alcoholate complexes formed by pyridinylmethyl-amine derivatives have been synthesized and structurally characterized, contributing to the understanding of coordination chemistry and potential applications in bio-inorganic and medicinal chemistry (Padhi et al., 2011).
Propriétés
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDXQVFXPHXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

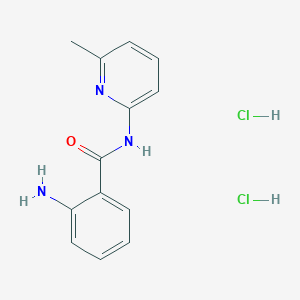
![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)
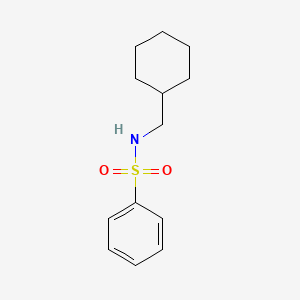
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
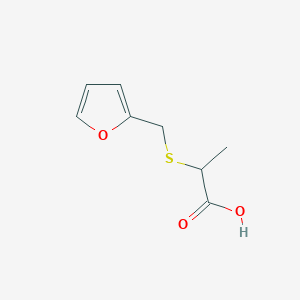
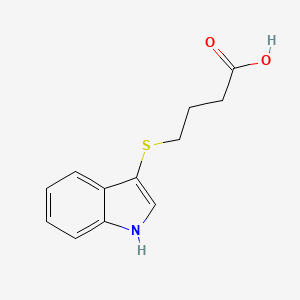
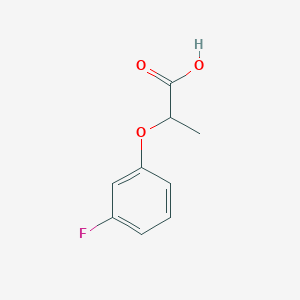
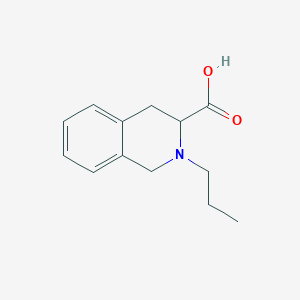
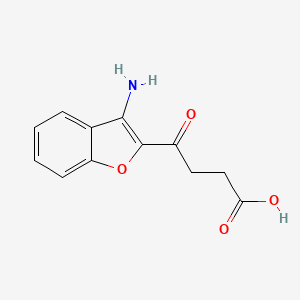
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
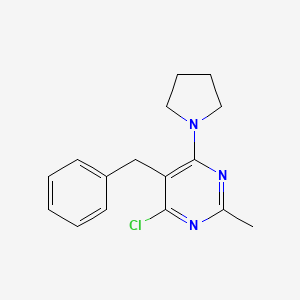
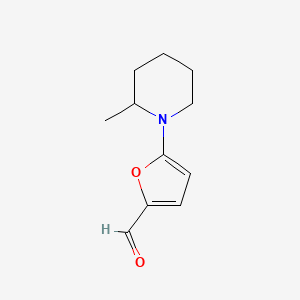
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)